
Morpholine-3-carboxylic acid amide hydrochloride
概要
説明
Morpholine-3-carboxylic acid amide hydrochloride is a chemical compound with the CAS Number: 1101822-34-7 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The InChI code for Morpholine-3-carboxylic acid amide hydrochloride is1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of Morpholine-3-carboxylic acid amide hydrochloride include a molecular weight of 166.61 .科学的研究の応用
Synthesis of Weinreb Amides
Weinreb amides: are valuable intermediates in organic synthesis, particularly for the preparation of aldehydes and ketones from carboxylic acid derivatives. Morpholine-3-carboxylic acid amide hydrochloride can be used to synthesize Weinreb amides through a photochemical protocol . This method allows for the direct coupling of carboxylic acids to N,O-dimethylhydroxylamine under light irradiation, providing an efficient route to these versatile building blocks.
Development of Antiviral Drugs
The morpholine amide structure has been utilized in the synthesis of polyfluoroalkyl ketones , which are inhibitors of lipolytic enzymes like phospholipase A2 . These compounds have medicinal significance, as demonstrated by their use in the development of antiviral drugs like Remdesivir , the first FDA-approved treatment for COVID-19 .
Production of Carfilzomib Drug Substance
Morpholine amides have been used as key intermediates in the production of carfilzomib , a proteasome inhibitor used in cancer therapy . The morpholine amide of tert-butoxycarbonyl-D-leucine, synthesized from Morpholine-3-carboxylic acid amide hydrochloride, plays a crucial role in the drug’s synthesis process.
Synthesis of Morpholines from Amino Alcohols
Morpholines are synthesized from 1,2-amino alcohols using Morpholine-3-carboxylic acid amide hydrochloride. This process involves a sequence of coupling, cyclization, and reduction reactions, yielding various substituted morpholines, spiro morpholines, and ring-fused morpholines . These compounds are important in pharmaceuticals and natural products.
Solid-Phase Synthesis Applications
Solid-phase synthesis techniques have been employed to create morpholines and morpholinones from amino alcohols and their derivatives . Morpholine-3-carboxylic acid amide hydrochloride can be used in these methodologies, which are advantageous for the rapid assembly of complex molecules.
Preclinical Drug Metabolism Studies
Morpholine-3-carboxylic acid amide hydrochloride has been used to synthesize 14C-labeled morpholine , which serves as an amine-associate receptor agonist in preclinical in vitro and in vivo drug metabolism studies . This application is critical for understanding the pharmacokinetics and metabolic pathways of new drugs.
Safety and Hazards
作用機序
Mode of Action
It is known that the morpholine motif is frequently found in biologically active molecules and pharmaceuticals . The interaction of Morpholine-3-carboxylic acid amide hydrochloride with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The compound is likely to interact with multiple pathways due to the presence of the morpholine motif, which is common in many biologically active compounds
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Morpholine-3-carboxylic acid amide hydrochloride are not well-documented in the literature. These properties are crucial in determining the bioavailability of the compound. Future pharmacokinetic studies will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
It is known that the compound has a molecular weight of 166.61 , but the specific molecular and cellular effects resulting from its action require further investigation.
特性
IUPAC Name |
morpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHIHZQLXTZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxylic acid amide hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

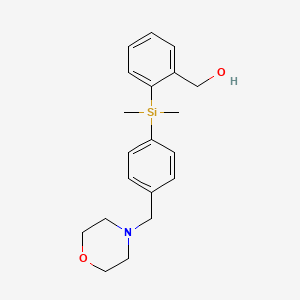

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)


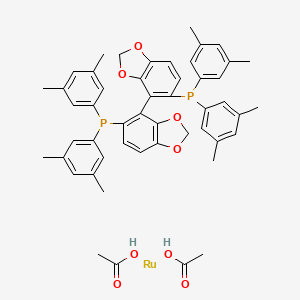

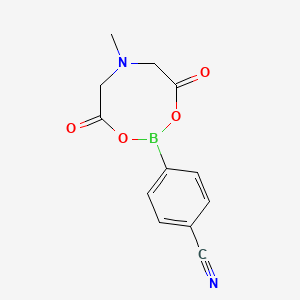

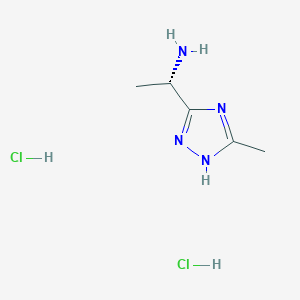
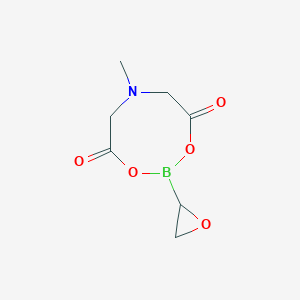
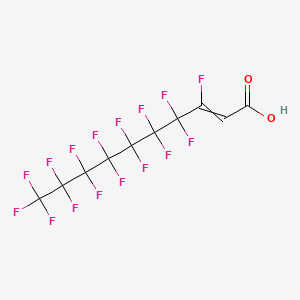
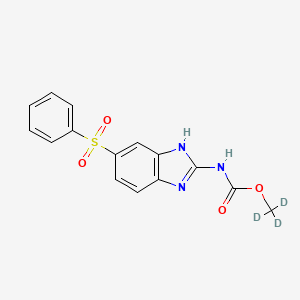
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)